HDAC5 Inhibition Potency: A 40‑Fold Improvement over Valproic Acid
2,5-Dihydroxypentanoic acid inhibits human recombinant HDAC5 with an IC50 value of 9.85 µM, measured in a fluorimetric assay after 60 min incubation [1]. By comparison, the broad‑spectrum HDAC inhibitor valproic acid exhibits an IC50 of 398 µM under comparable in vitro conditions, representing an approximately 40‑fold lower potency . This substantial difference indicates that 2,5‑dihydroxypentanoic acid engages the HDAC5 active site more effectively than the clinically used comparator.
| Evidence Dimension | HDAC5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9.85 µM (9.85E+3 nM) |
| Comparator Or Baseline | Valproic acid: 398 µM |
| Quantified Difference | ~40‑fold greater potency (lower IC50) |
| Conditions | Human recombinant HDAC5; fluorimetric assay; 60 min incubation (target compound) vs. standard HDAC inhibition assay (valproic acid) |
Why This Matters
For epigenetic researchers and drug discovery programs, a 40‑fold potency advantage reduces compound loading and potential off‑target effects at screening concentrations, making 2,5‑dihydroxypentanoic acid a more efficient chemical probe for HDAC5‑mediated pathways.
- [1] BindingDB. (2025). CHEMBL3335288 – 2,5‑Dihydroxypentanoic acid HDAC5 IC50 = 9.85E+3 nM. View Source
